molecular formula C15H10O7 B1216202 5,6,7,8,4'-Pentahydroxyflavone CAS No. 577-26-4

5,6,7,8,4'-Pentahydroxyflavone

Cat. No. B1216202
CAS RN: 577-26-4
M. Wt: 302.23 g/mol
InChI Key: SPZXXUUDYMHBSG-UHFFFAOYSA-N
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Description

5,6,7,8,4’-Pentahydroxyflavone is a type of flavonoid with the molecular formula C15H10O7 . It is also known by other names such as 2-(4-Hydroxyphenyl)-5,6,7,8-tetrahydroxy-4H-1-benzopyran-4-one . This compound is found in some plants of the Oxytropis genus and fungi of the Aspergillus genus .


Molecular Structure Analysis

The molecular structure of 5,6,7,8,4’-Pentahydroxyflavone consists of a benzopyranone and a phenyl group . The optimization of the molecule’s geometry and the calculation of the charges on carbon atoms and the enthalpy of formation can be carried out using the DFT method .


Physical And Chemical Properties Analysis

5,6,7,8,4’-Pentahydroxyflavone has a molecular weight of 302.24 g/mol . It has an average mass of 302.236 Da and a monoisotopic mass of 302.042664 Da .

Scientific Research Applications

1. Interactions with DNA and Potential Therapeutic Uses

5,6,7,8,4'-Pentahydroxyflavone, along with other flavonoids like fisetin and quercetin, has been studied for its interactions with DNA, which could be significant in treating a broad spectrum of diseases. These flavonoids bind to DNA and alter its structure, potentially contributing to their therapeutic effects in diseases like atherosclerosis, cardiovascular disease, obesity, hypertension, and cancer (Sengupta et al., 2014).

2. Antifungal Properties

Certain flavones, including variants of 5,6,7,8,4'-Pentahydroxyflavone, have demonstrated significant antifungal activities. These flavones can inhibit the growth of pathogens like Colletotrichum gloeosporioides, a fungus damaging to tropical fruits. The inhibitory effect increases with the concentration of the flavone (Almada-Ruiz et al., 2003).

3. Biological Activities of Polymethoxyflavones

In studies involving Citrus reticulata, polymethoxyflavones (PMFs) like 5,6,7,8,4'-Pentahydroxyflavone exhibited various biological activities. These compounds have shown potential in inhibiting sterol regulatory element-binding proteins and exerting antiproliferative effects against tumor cell lines. Their ability to inhibit NO production also varies based on the number of methoxy groups (Duan et al., 2017).

4. Potential Anticancer Activity

Flavones, including 5,6,7,8,4'-Pentahydroxyflavone, have been isolated from various sources like tangerine peel oil solids and have shown potential anticancer activity. These compounds, such as sinensetin and tangeretin, have been studied for their ability to decrease erythrocyte aggregation and sedimentation, and inhibit the growth of carcinoma cells (Chen et al., 1997).

5. Quercetin and Its Derivatives in Cancer Treatment

Quercetin, a variant of 5,6,7,8,4'-Pentahydroxyflavone, exhibits a range of biological actions including antioxidant and anti-inflammatory properties. It has been assessed for anticancer effects, and research is focused on modifying the quercetin structure to improve its properties for clinical applications (Massi et al., 2017).

properties

IUPAC Name

5,6,7,8-tetrahydroxy-2-(4-hydroxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O7/c16-7-3-1-6(2-4-7)9-5-8(17)10-11(18)12(19)13(20)14(21)15(10)22-9/h1-5,16,18-21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPZXXUUDYMHBSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(C(=C(C(=C3O2)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60206400
Record name 4H-1-Benzopyran-4-one, 5,6,7,8-tetrahydroxy-2-(4-hydroxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60206400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6,7,8,4'-Pentahydroxyflavone

CAS RN

577-26-4
Record name 5,6,7,8-Tetrahydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=577-26-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6,7,8,4'-Pentahydroxyflavone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000577264
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLS000736839
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76988
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4H-1-Benzopyran-4-one, 5,6,7,8-tetrahydroxy-2-(4-hydroxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60206400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6,7,8,4'-PENTAHYDROXYFLAVONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LMG443BS12
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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